2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its complex structure, which includes a quinazoline core with a chloro substituent and an acetamide group attached to an isopropylphenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the quinazoline core can be achieved using reagents such as phosphorus oxychloride or thionyl chloride.
Attachment of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Coupling with Isopropylphenyl Moiety: The final step involves coupling the acetamide derivative with the isopropylphenyl group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the quinazoline core.
Substitution: Amino or thio derivatives of the quinazoline core.
Scientific Research Applications
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target kinases, enzymes involved in cell signaling pathways, and other regulatory proteins.
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chloro and isopropyl groups, potentially altering its biological activity.
2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide: Contains a bromo substituent instead of chloro, which may affect its reactivity and interactions.
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-methylphenyl)acetamide: Has a methyl group instead of isopropyl, which could influence its pharmacokinetic properties.
Uniqueness
2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide is unique due to its specific combination of substituents, which can confer distinct biological and chemical properties. The presence of the chloro group and the isopropylphenyl moiety may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile.
Properties
CAS No. |
618443-37-1 |
---|---|
Molecular Formula |
C19H18ClN3O2 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-12(2)13-3-6-15(7-4-13)22-18(24)10-23-11-21-17-8-5-14(20)9-16(17)19(23)25/h3-9,11-12H,10H2,1-2H3,(H,22,24) |
InChI Key |
QDNIJXDRWBBVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.